ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that features a combination of indole, piperidine, and sulfonyl functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine-sulfonyl group and the ethyl ester functionality. Common synthetic methods include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzamido groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of potential therapeutic agents for various diseases.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pharmaceutical Research: Utilized in the synthesis of novel drug candidates and pharmacological studies.
Chemical Biology: Employed in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
ETHYL 3-[4-(PIPERIDINE-1-SULFONYL)BENZAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with other similar compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds such as piperidine-3-carboxylate and piperidine-4-sulfonamide have similar piperidine structures but vary in their pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of functional groups and biological activities makes it a valuable target for further study and development.
Properties
IUPAC Name |
ethyl 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-2-31-23(28)21-20(18-8-4-5-9-19(18)24-21)25-22(27)16-10-12-17(13-11-16)32(29,30)26-14-6-3-7-15-26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAPGVRNYVIGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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